molecular formula C20H26N2O4S2 B3007071 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946227-10-7

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B3007071
CAS No.: 946227-10-7
M. Wt: 422.56
InChI Key: PSDZBTGNESYSAH-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of sulfonyl groups and a methanesulfonamide moiety suggests that it may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Propylsulfonyl Group: This step can be carried out by reacting the tetrahydroquinoline intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with m-tolylmethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research to study enzyme mechanisms.

Medicine

In medicine, the compound’s potential biological activity could be harnessed for therapeutic purposes. It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its sulfonyl groups may impart desirable properties such as increased solubility or stability to the final products.

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors by mimicking the natural substrates or ligands. This interaction can inhibit or activate the target, leading to a biological effect. The sulfonyl groups may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
  • N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
  • N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Uniqueness

The uniqueness of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide lies in its specific combination of functional groups and the length of the propyl chain. This can influence its chemical reactivity and biological activity, potentially making it more effective or selective in certain applications compared to its analogs with different alkyl chain lengths.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-3-12-28(25,26)22-11-5-8-18-9-10-19(14-20(18)22)21-27(23,24)15-17-7-4-6-16(2)13-17/h4,6-7,9-10,13-14,21H,3,5,8,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDZBTGNESYSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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